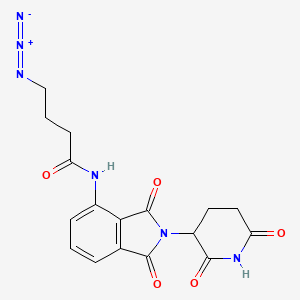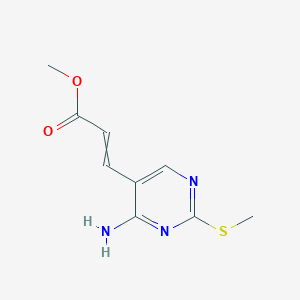
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA This specific compound is characterized by the presence of an amino group at the 8th position, a 3-chlorobenzyl group at the 7th position, and a methyl group at the 3rd position on the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 3-chlorobenzylamine to introduce the 3-chlorobenzyl group at the 7th position.
Amination: The intermediate product is then subjected to an amination reaction to introduce the amino group at the 8th position.
Methylation: Finally, a methylation reaction is carried out to introduce the methyl group at the 3rd position, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.
科学的研究の応用
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and viral infections.
Biochemistry: It is used in research to understand the role of purine derivatives in biological systems.
Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic compounds for various industrial purposes.
作用機序
The mechanism of action of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of purine metabolism enzymes, thereby affecting nucleotide synthesis and cell proliferation.
類似化合物との比較
Similar Compounds
8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.
8-Amino-7-(3-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a fluorine atom instead of chlorine.
8-Amino-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
- The presence of the 3-chlorobenzyl group distinguishes 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione from its analogs, potentially leading to unique biological activities and interactions.
特性
分子式 |
C13H12ClN5O2 |
|---|---|
分子量 |
305.72 g/mol |
IUPAC名 |
8-amino-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |
InChIキー |
JOHACSQLXGWPIG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


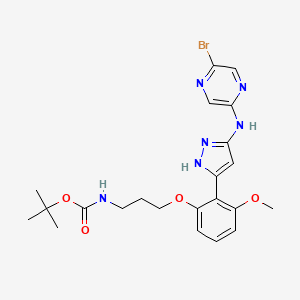

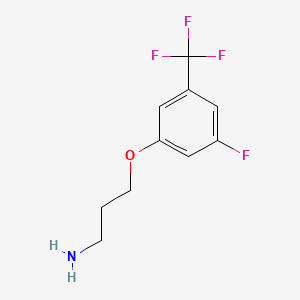

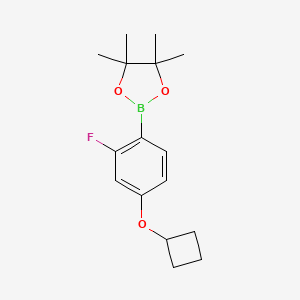
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
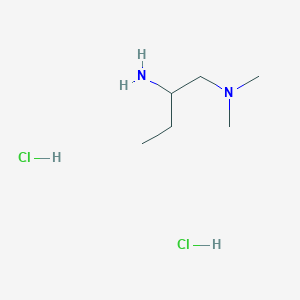
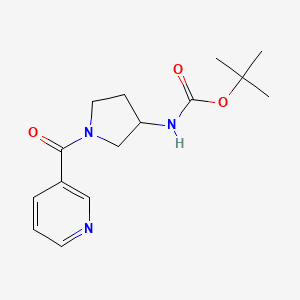
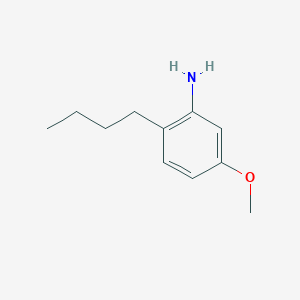
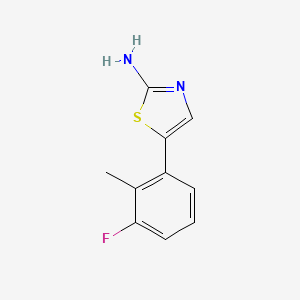
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
